![molecular formula C7H5F3N4 B3097791 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1319067-64-5](/img/structure/B3097791.png)
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Overview
Description
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a nitrogenous heterocyclic compound with the molecular formula C₂H₃N₃ . It belongs to the class of triazoles , which are five-membered aromatic azole rings containing two carbon and three nitrogen atoms. Triazole derivatives exhibit versatile biological activities due to their ability to bind with various enzymes and receptors in the biological system. These compounds find applications in several drug classes, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular drugs .
Scientific Research Applications
Synthesis and Biological Activity
- Synthesis Methods : 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine and its derivatives have been synthesized using various methods. For instance, Dolzhenko et al. (2008) described the preparation of fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines, indicating a practical three-step procedure starting from (iso)nicotinic hydrazides (Dolzhenko et al., 2008).
- Antiproliferative Activity : The synthesized 1,2,4-triazolo[1,5-a][1,3,5]triazines, including variants of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine, have been evaluated for antiproliferative activity against breast, colon, and lung cancer cell lines. One particular compound, 2-(pyridine-3-yl)-7-(4-trifluoromethylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amine, demonstrated significant activity (Dolzhenko et al., 2008).
Chemical Properties and Other Applications
- Regio- and Stereoselective Synthesis : Rahmati (2011) developed a method for the regio- and stereoselective synthesis of 5-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidines under solvent-free conditions, employing a three-component condensation reaction. This highlights the chemical versatility of such compounds (Rahmati, 2011).
- Herbicidal Activity : Moran (2003) explored the use of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including variants of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine, in agriculture. These compounds showed promising herbicidal activity on a wide range of vegetation at low application rates (Moran, 2003).
Structural Analysis
- Crystal Structure Study : Dolzhenko et al. (2011) conducted a study on the molecular and crystal structure of a closely related compound, providing insights into the structural characteristics of this class of chemicals (Dolzhenko et al., 2011).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction .
Mode of Action
Similar compounds have been shown to inhibit their targets, leading to changes in cellular processes . For instance, JAK1 and JAK2 inhibitors can disrupt the JAK-STAT signaling pathway, affecting cell proliferation and immune responses .
Biochemical Pathways
For example, as a JAK1 and JAK2 inhibitor, it could affect the JAK-STAT signaling pathway, which plays a critical role in immune response and cell growth .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
properties
IUPAC Name |
5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)4-2-1-3-5-12-6(11)13-14(4)5/h1-3H,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSQTQSLTKVMJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C(=C1)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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